Thalidomide-5'-O-C5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in treating multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C5-OH is a modified version designed to retain therapeutic benefits while potentially reducing adverse effects.
Vorbereitungsmethoden
The synthesis of thalidomide and its derivatives, including Thalidomide-5’-O-C5-OH, involves several steps. The conventional synthesis of thalidomide includes the reaction of phthalic anhydride with glutamic acid to form phthalimidoglutaric acid, which is then cyclized to produce thalidomide . For Thalidomide-5’-O-C5-OH, additional steps are required to introduce the hydroxyl group at the 5’ position and the C5 chain. These steps typically involve selective hydroxylation and subsequent functional group modifications under controlled conditions .
Analyse Chemischer Reaktionen
Thalidomide-5’-O-C5-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-C5-OH has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on thalidomide’s properties.
Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.
Wirkmechanismus
Thalidomide-5’-O-C5-OH exerts its effects by binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins involved in cell proliferation and immune responses . The compound’s anti-angiogenic and immunomodulatory effects are mediated through the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha and vascular endothelial growth factor .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-O-C5-OH is compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological profiles . Thalidomide-5’-O-C5-OH is unique due to its specific modifications, which aim to enhance its therapeutic effects while minimizing adverse reactions. Similar compounds include:
Lenalidomide: Known for its potent immunomodulatory and anti-cancer properties.
Pomalidomide: Used in treating multiple myeloma with a different safety profile compared to thalidomide.
Eigenschaften
Molekularformel |
C18H20N2O6 |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)20(17(12)24)14-6-7-15(22)19-16(14)23/h4-5,10,14,21H,1-3,6-9H2,(H,19,22,23) |
InChI-Schlüssel |
UXKCPXAFSMUXQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.